molecular formula C14H12O3S2 B3035554 4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate CAS No. 331461-07-5

4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate

Cat. No.: B3035554
CAS No.: 331461-07-5
M. Wt: 292.4 g/mol
InChI Key: AFFNNIHOBKDTBE-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate is a chemical compound with the molecular formula C14H12O3S2 and a molecular weight of 292.378 g/mol . This compound is known for its unique structure, which includes a furan ring and a dithiolan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 4-(1,3-dithiolan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The furan ring may also contribute to the compound’s biological activity by interacting with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid 4-(3-naphthalen-2-yl-3-oxo-propenyl)-phenyl ester
  • Furan-2-carboxylic acid (biphenyl-4-yl-phenyl-methylene)-hydrazide
  • Furan-2-carboxylic acid naphthalen-2-yl ester
  • Furan-2-carboxylic acid quinolin-8-yl ester

Uniqueness

4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate is unique due to the presence of both a furan ring and a dithiolan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S2/c15-13(12-2-1-7-16-12)17-11-5-3-10(4-6-11)14-18-8-9-19-14/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFNNIHOBKDTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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